(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydropentalene core, which is a bicyclic structure, and the presence of a hydroxyl group at the 5-beta position.
Mechanism of Action
Target of Action
The primary target of (3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one, also known as Precoccinelline, is the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Precoccinelline acts as an inhibitor of nAChRs . It binds to an allosteric site on nAChRs, a site separate from the acetylcholine recognition site . This binding inhibits the normal function of the receptors, altering the transmission of signals.
Result of Action
The molecular and cellular effects of Precoccinelline’s action are largely dependent on its inhibition of nAChRs. This could lead to a decrease in neurotransmission, potentially resulting in various physiological effects. For example, in the context of its natural role in ladybirds, it serves as a defense mechanism, deterring predators such as ants or birds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the octahydropentalene core. The hydroxyl group is then introduced at the 5-beta position through selective hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Precoccinelline: An alkaloid with a similar bicyclic structure but different functional groups.
Ramipril: A compound with a similar core structure but used as an ACE inhibitor in medicine.
Uniqueness
(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one is unique due to its specific hydroxylation pattern and the resulting chemical properties. This makes it distinct from other compounds with similar core structures but different functional groups or substitution patterns.
Properties
IUPAC Name |
(3aR,6aS)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-7,9H,1-4H2/t5-,6+,7? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWWWWBPUGFVIZ-MEKDEQNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CC(=O)C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)C[C@@H]2CC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71909-64-3 |
Source
|
Record name | rac-(3aR,5R,6aS)-5-hydroxy-octahydropentalen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.